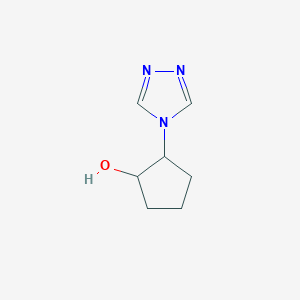
rac-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol, trans: is a synthetic compound that features a cyclopentane ring substituted with a triazole group and a hydroxyl group. The compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol, trans typically involves the following steps:
Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Triazole Group: The triazole group can be introduced via click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can undergo reduction under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like SOCl2 (Thionyl chloride) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted cyclopentane derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural similarity to natural substrates.
Receptor Binding: Possible applications in studying receptor-ligand interactions.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science: Use in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of rac-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol, trans would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The triazole ring could interact with specific amino acid residues, while the hydroxyl group might form hydrogen bonds, stabilizing the inhibitor-enzyme complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Cyclopentanol Derivatives: Compounds with similar cyclopentane rings but different substituents.
Uniqueness
The unique combination of the triazole ring and the hydroxyl-substituted cyclopentane ring in rac-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol, trans provides distinct chemical and biological properties that are not found in other similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H11N3O |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
2-(1,2,4-triazol-4-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C7H11N3O/c11-7-3-1-2-6(7)10-4-8-9-5-10/h4-7,11H,1-3H2 |
Clé InChI |
QKOWKLCCBNGSLY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1)O)N2C=NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoate](/img/structure/B12313717.png)
![3-[(Carbamoyloxy)methyl]-7-[2-(furan-2-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12313725.png)
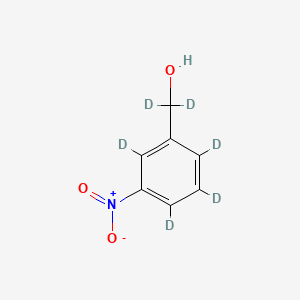
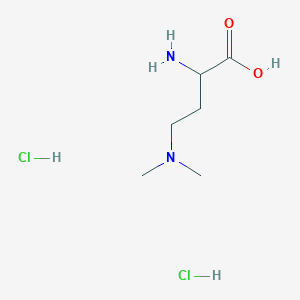

![rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B12313771.png)
![rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride, trans](/img/structure/B12313773.png)


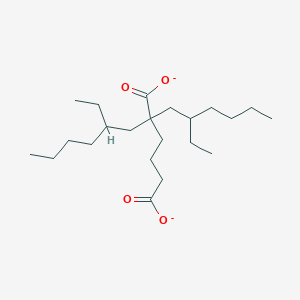
![{3-[(Difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride](/img/structure/B12313788.png)
![[5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B12313794.png)
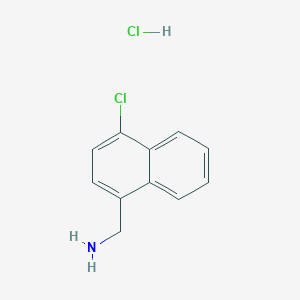
![(3S)-5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B12313808.png)
